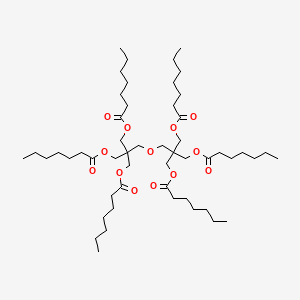

Dipentaerythrityl hexaheptanoate

Description

Properties

CAS No. |

76939-66-7 |

|---|---|

Molecular Formula |

C52H94O13 |

Molecular Weight |

927.3 g/mol |

IUPAC Name |

[3-heptanoyloxy-2-[[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propoxy]methyl]-2-(heptanoyloxymethyl)propyl] heptanoate |

InChI |

InChI=1S/C52H94O13/c1-7-13-19-25-31-45(53)60-39-51(40-61-46(54)32-26-20-14-8-2,41-62-47(55)33-27-21-15-9-3)37-59-38-52(42-63-48(56)34-28-22-16-10-4,43-64-49(57)35-29-23-17-11-5)44-65-50(58)36-30-24-18-12-6/h7-44H2,1-6H3 |

InChI Key |

QGIFGDDZGUSRAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Dipentaerythrityl Hexaheptanoate

Conventional Acid-Catalyzed Esterification

Traditional methods employ homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to facilitate the reaction between dipentaerythritol and heptanoic acid. These catalysts, while effective, suffer from drawbacks such as:

- Corrosivity : Leading to reactor degradation and safety hazards.

- Side Reactions : Promotion of oligomerization or dehydration byproducts at elevated temperatures.

- Difficulty in Catalyst Removal : Requiring neutralization and extensive washing, which complicates purification.

A typical protocol involves refluxing dipentaerythritol with a 6–10 molar excess of heptanoic acid at 140–160°C for 12–24 hours, achieving yields of 70–85%. However, product discoloration and residual acidity often necessitate post-treatment with adsorbents or ion-exchange resins.

Heterogeneous Catalytic Esterification

Modern approaches leverage solid acid catalysts to overcome limitations of homogeneous systems. A landmark method, adapted from JP2686824B2, utilizes a strong acidic cation-exchange resin (e.g., perfluoroalkylsulfonic acid resin) under azeotropic conditions.

Reaction Mechanism and Conditions

- Catalyst : Perfluoroalkylsulfonic acid resin (EW 1,100) at 0.5–5 times the weight of dipentaerythritol.

- Solvent : Toluene or cyclohexane (10–20% v/v of reaction mixture) to azeotrope water.

- Molar Ratio : Dipentaerythritol to heptanoic acid = 1:6–1:12.

- Temperature : 110–130°C, maintained until water evolution ceases (6–10 hours).

This method achieves near-quantitative conversion (>95%) with minimal byproducts, as the resin’s macroporous structure avoids localized overheating and suppresses oligomerization.

Optimization of Reaction Parameters

Catalyst Loading and Efficiency

Experiments varying resin loadings (0.1–10× dipentaerythritol weight) demonstrate optimal activity at 2–3×, balancing active site availability and mass transfer limitations. Higher loadings impede stirring and increase viscosity, while lower quantities prolong reaction times.

Table 1: Effect of Catalyst Loading on Yield

| Catalyst (Resin) Loading (×) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.5 | 12 | 78 |

| 2.0 | 8 | 94 |

| 5.0 | 7 | 93 |

Purification and Characterization

Post-Reaction Workup

- Filtration : The resin catalyst is removed via hot filtration at 80–90°C to prevent ester solidification.

- Distillation : Excess heptanoic acid is recovered under reduced pressure (10–15 mmHg, 120–140°C).

- Neutralization : Residual acidity is quenched with aqueous sodium bicarbonate, followed by water washing.

- Drying : Anhydrous sodium sulfate or molecular sieves ensure moisture content <0.1%.

Comparative Analysis with Related Esters

Table 2: Properties of Dipentaerythrityl Esters

| Ester | Molecular Weight | Viscosity (cP) | Thermal Stability (°C) |

|---|---|---|---|

| Hexaheptanoate | 1,020 | 480 | 220 |

| Hexapentanoate | 948 | 320 | 190 |

| Tetrastearate | 1,210 | 650 | 250 |

Hexaheptanoate’s intermediate chain length balances fluidity and stability, outperforming shorter-chain analogs in lubricant formulations.

Industrial Applications and Challenges

Cosmetic Formulations

As a non-greasy emollient, hexaheptanoate enhances spreadability in sunscreens and creams. Its high oxidative stability prevents rancidity, extending product shelf life.

Polymer Additives

Incorporated into PVC (1–3 wt%), it acts as a secondary plasticizer, improving flexibility at subzero temperatures without migrating.

Challenges

- High Viscosity : Complicates handling and requires heated transfer lines.

- Cost : Heptanoic acid’s higher price compared to acetic or stearic acids limits bulk use.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythrityl hexaheptanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between dipentaerythritol and heptanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

Esterification: Dipentaerythritol, heptanoic acid, sulfuric acid (catalyst), temperature (150-200°C).

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature (50-100°C).

Major Products Formed

Esterification: this compound.

Hydrolysis: Dipentaerythritol and heptanoic acid.

Scientific Research Applications

Dipentaerythrityl hexaheptanoate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams, lotions, and other skincare products.

Coatings and Adhesives: Utilized in the production of coatings and adhesives, providing improved flexibility and durability.

Plasticizers: Acts as a plasticizer in the manufacturing of plastics, enhancing their flexibility and workability.

Mechanism of Action

The primary mechanism of action of dipentaerythrityl hexaheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, conditioned feel. The ester bonds in the compound allow it to interact with the lipid layers of the skin, enhancing its moisturizing properties .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Esters

Performance and Application Differences

Chain Length and Branching: this compound’s C7 linear chains provide balanced emollience and spreadability, whereas esters with shorter chains (e.g., C5 in Dipentaerythrityl hexa C5-9 acid esters) exhibit lighter textures . Longer chains (e.g., C8/C10 in Dipentaerythrityl hexacaprylate/hexacaprate) increase viscosity and occlusivity . Branched esters like pentaerythrityl tetraisostearate improve thermal stability and reduce greasiness due to steric hindrance .

Molecular Weight and Function: Higher molecular weight correlates with longer-lasting moisturization but slower absorption. This compound (~750 g/mol) offers prolonged hydration compared to neopentyl glycol diheptanoate (286 g/mol), which evaporates faster .

Sensory Profiles: this compound is preferred for its dual sensory profile—initially rich, then velvety—unlike triheptanoin, which absorbs rapidly but lacks residual softness .

Industrial Versatility: Unlike Dipentaerythritol hexaacrylate (a polymer precursor for coatings and adhesives ), hexaheptanoate is tailored for biocompatible applications like cosmetics.

Research Findings and Industrial Relevance

- Formulation Stability: this compound demonstrates superior compatibility with silicones and UV filters, reducing phase separation in sunscreens .

- Sustainability Trends : Compared to silicones, it is increasingly adopted as a biodegradable alternative, though cost remains a barrier .

- Patent Activity: Derivatives like Dipentaerythrityl pentaisononanoate are emerging for niche applications in long-wear makeup .

Q & A

Q. What are the validated synthetic routes for Dipentaerythrityl hexaheptanoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of dipentaerythritol with heptanoic acid derivatives. Key variables include catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts), temperature (typically 80–120°C), and molar ratios of reactants. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track esterification progress. Post-synthesis purification often involves vacuum distillation or column chromatography to isolate the hexaester .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- FTIR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl group absence.

- NMR Spectroscopy : Analyze proton environments (e.g., methylene groups in heptanoate chains) and ester linkages.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., 137 Da for related acrylates) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Q. What solvent systems are compatible with this compound in polymer formulations?

The compound exhibits solubility in non-polar solvents (e.g., toluene, hexane) and limited solubility in polar aprotic solvents (e.g., DMF). Compatibility testing should include Hansen solubility parameters and phase behavior studies under varying temperatures .

Advanced Research Questions

Q. How does this compound’s molecular architecture influence its performance as a polymer crosslinker?

The hexaester’s six heptanoate chains provide steric hindrance and flexibility, impacting crosslinking density in polymers. Advanced studies should employ:

Q. What statistical methods are appropriate for resolving contradictions in degradation studies of this compound?

Conflicting degradation data (e.g., hydrolysis rates in acidic vs. alkaline environments) require:

Q. How can computational modeling predict this compound’s interaction with biological membranes?

Use density functional theory (DFT) to calculate partition coefficients (LogP) and molecular docking simulations to assess lipid bilayer interactions. Validate predictions with in vitro assays (e.g., Franz cell diffusion studies) .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Q. How should researchers address gaps in toxicological data for this compound?

Conduct tiered assessments:

- In Silico Tools : Predict acute toxicity using QSAR models.

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on human keratinocytes).

- Ecotoxicity Studies : Evaluate aquatic toxicity via Daphnia magna immobilization tests .

Data Analysis & Critical Evaluation

Q. What are the limitations of using this compound in high-temperature applications?

While TGA reveals decomposition thresholds (~250°C), oxidative degradation under ambient air requires differential scanning calorimetry (DSC) to detect exothermic peaks. Long-term stability studies must account for autocatalytic degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.